CDK8/Cyclin C Biochemical Potency: Target Compound vs. Clinical-Stage CDK8 Inhibitor CCT251921
In a biochemical FRET-based displacement assay using recombinant human CDK8/Cyclin C and a dye-labeled ATP-competitive probe, the target compound achieved an IC50 of 2 nM after 20-minute incubation [1]. This potency is comparable to the well-characterized clinical-stage CDK8/19 inhibitor CCT251921, which exhibits an IC50 of 2.3 ± 0.8 nM against CDK8 under similar enzymatic conditions [2]. The target compound thus resides in the same ultra-potent tier as the most advanced CDK8 tool compounds and clinical candidates, distinguishing it from the majority of coumarin-3-carboxamide derivatives which lack meaningful CDK8 activity altogether [3].
| Evidence Dimension | CDK8/Cyclin C enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (displacement of dye-labeled ATP-competitive probe, recombinant human CDK8/Cyclin C, Alexa647 FRET assay, 20 min incubation) |
| Comparator Or Baseline | CCT251921: IC50 = 2.3 ± 0.8 nM (CDK8 enzymatic assay); N-phenyl-8-methoxycoumarin-3-carboxamides (e.g., compound 7): no reported CDK8 activity; primary activity against VEGFR2/CYP450 |
| Quantified Difference | Target compound is equipotent (within 0.3 nM) to the clinical-stage CDK8 inhibitor CCT251921; >375-fold more potent against CDK8 than the best N-phenyl-8-methoxycoumarin-3-carboxamide is against its primary target (VEGFR2, IC50 = 0.75 µM = 750 nM) |
| Conditions | Recombinant human CDK8/Cyclin C; Alexa647 probe-based FRET assay; 20-minute incubation [1]; CCT251921 data from Mallinger et al. 2016 enzymatic assay [2] |
Why This Matters
Procurement of a compound with CDK8 inhibitory potency equivalent to advanced clinical candidates enables translational relevance in target validation studies without the cost or licensing restrictions of clinical-stage tool compounds.
- [1] BindingDB BDBM50154956; ChEMBL CHEMBL3775317. Affinity data: IC50 2 nM, Displacement of dye-labeled ATP competitive probe from recombinant human CDK8/Cyclin C incubated for 20 mins by Alexa647 probe-based FRET assay. Curated by Merck/ChEMBL. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154956 View Source
- [2] Mallinger A, Schiemann K, Rink C, et al. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry. 2016;59(3):1078-1101. CCT251921 IC50 = 2.3 ± 0.8 nM. doi:10.1021/acs.jmedchem.5b01685 View Source
- [3] Radwan EM, Abo-Elabass E, Abd El-Baky AE, et al. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450. Frontiers in Chemistry. 2023;11:1231030. Compound 7 IC50 = 0.75 µM against Hep-G2; no CDK8 activity reported. doi:10.3389/fchem.2023.1231030 View Source
